molecular formula C8H10N2O3 B15250025 Ethyl 6-methoxypyridazine-4-carboxylate

Ethyl 6-methoxypyridazine-4-carboxylate

Cat. No.: B15250025
M. Wt: 182.18 g/mol
InChI Key: YJSWYGRGGPWPKW-UHFFFAOYSA-N
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Description

Ethyl 6-methoxypyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methoxypyridazine-4-carboxylate typically involves the reaction of 6-methoxypyridazine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to yield the ester product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxypyridazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-hydroxypyridazine-4-carboxylate.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-methoxypyridazine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-methoxypyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloropyridazine-4-carboxylate
  • Ethyl 6-methylpyridazine-4-carboxylate
  • Ethyl 6-aminopyridazine-4-carboxylate

Uniqueness

Ethyl 6-methoxypyridazine-4-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 6-methoxypyridazine-4-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(11)6-4-7(12-2)10-9-5-6/h4-5H,3H2,1-2H3

InChI Key

YJSWYGRGGPWPKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)OC

Origin of Product

United States

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